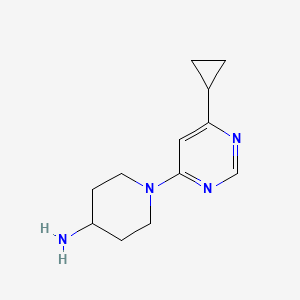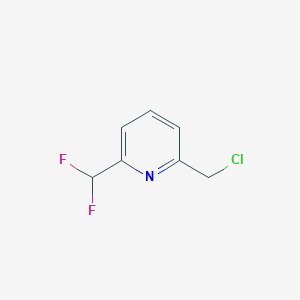
2,2',3,5,5'-Pentabromodiphenyl ether
説明
“2,2’,3,5,5’-Pentabromodiphenyl ether” is a type of polybrominated diphenyl ether (PBDE), which is an organobromine compound used as a flame retardant in consumer products . It’s also an environmental pollutant that may lead to pregnancy failure .
Molecular Structure Analysis
The molecular formula of “2,2’,3,5,5’-Pentabromodiphenyl ether” is C12H5Br5O . The average mass is 564.688 Da and the monoisotopic mass is 559.625671 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2’,3,5,5’-Pentabromodiphenyl ether” include a density of 2.3±0.1 g/cm3, boiling point of 437.0±45.0 °C at 760 mmHg, and a flash point of 181.3±27.2 °C .科学的研究の応用
Metabolism and Environmental Fate
Metabolic Pathways in Animals : Research shows that 2,2',4,4',5-pentabromodiphenyl ether (BDE-99), a compound closely related to 2,2',3,5,5'-pentabromodiphenyl ether, undergoes various metabolic transformations in animals. In studies involving cats, rats, and chickens, several hydroxylated metabolites of BDE-99 were identified, suggesting complex metabolic pathways in different species (Zheng et al., 2016), (Erratico et al., 2011), (Zheng et al., 2015).
Human Exposure and Metabolites : Human exposure to polybrominated diphenyl ethers (PBDEs) has been studied by identifying and quantifying hydroxylated PBDE metabolites in human blood. This research provides insights into the extent of human exposure and potential health risks associated with PBDEs (Rydén et al., 2012).
Biodegradation in the Environment : Studies on the migration and biodegradation of BDE-99 in natural groundwater recharge systems reveal the environmental fate of these compounds. The research sheds light on the potential environmental impact of PBDEs, including their accumulation in groundwater (Ma et al., 2016).
Toxicity and Environmental Impact
Toxicity Studies in Animals : Comparative studies on the toxicity of different brominated diphenyl ethers in rats have been conducted, providing critical insights into their impact on health and the environment. These studies are essential for understanding the potential risks associated with these compounds (Bruchajzer et al., 2010).
Impact on Wildlife : Research has also been focused on the effects of PBDEs on wildlife, including studies on birds like the European starling. These studies contribute to our understanding of how PBDEs affect animal health and reproductive success (Van den Steen et al., 2009).
Safety and Hazards
作用機序
Target of Action
2,2’,3,5,5’-Pentabromodiphenyl ether is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) It is known that pbdes, including 2,2’,3,5,5’-pentabromodiphenyl ether, can have endocrine-disrupting effects .
Mode of Action
It is known that pbdes can cause oxidative stress leading to toxicity . They can also affect cell signaling .
Biochemical Pathways
2,2’,3,5,5’-Pentabromodiphenyl ether can trigger the epithelial-mesenchymal transition (EMT) of colon cancer cells via the PI3K/AKT/Snail signaling pathway . This provides new insight into the tumorigenesis and metastasis of colorectal cancer stimulated by 2,2’,3,5,5’-Pentabromodiphenyl ether and possibly other PBDE congeners .
Pharmacokinetics
2,2’,3,5,5’-Pentabromodiphenyl ether may enter the body by ingestion or inhalation . It is stored mainly in body fat and may stay in the body for years . A 2007 study found that PBDE 47 (a tetraBDE) and PBDE 99 (a pentaBDE) had biomagnification factors in terrestrial carnivores and humans of 98, higher than any other industrial chemicals studied .
Result of Action
It is known that pbdes, including 2,2’,3,5,5’-pentabromodiphenyl ether, can have endocrine-disrupting effects . They can also cause oxidative stress leading to toxicity , and affect cell signaling .
Action Environment
2,2’,3,5,5’-Pentabromodiphenyl ether is released by different processes into the environment, such as emissions from the manufacture of 2,2’,3,5,5’-Pentabromodiphenyl ether-containing products and from the products themselves . Elevated concentrations can be found in air, water, soil, food, sediment, sludge, and dust . Environmental factors can influence the action, efficacy, and stability of 2,2’,3,5,5’-Pentabromodiphenyl ether .
特性
IUPAC Name |
1,2,5-tribromo-3-(2,5-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-2-8(15)10(4-6)18-11-5-7(14)3-9(16)12(11)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSQOVAGRDRZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC2=C(C(=CC(=C2)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879908 | |
| Record name | BDE-92 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,5,5'-Pentabromodiphenyl ether | |
CAS RN |
446254-59-7 | |
| Record name | 2,2',3,5,5'-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-92 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5,5'-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UJP6MI11E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



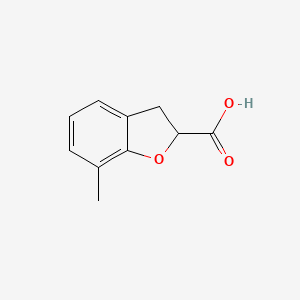
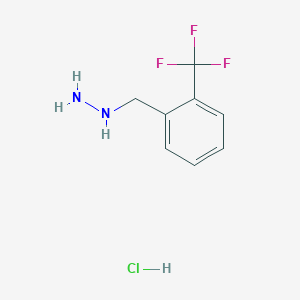
![4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1530766.png)
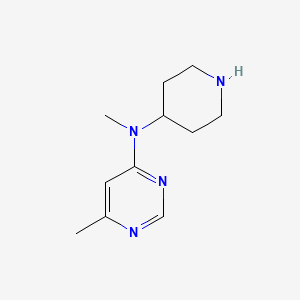

![2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1530770.png)
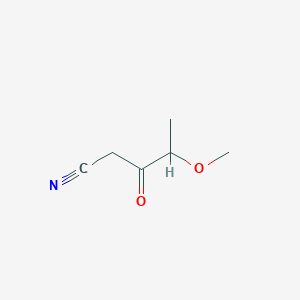
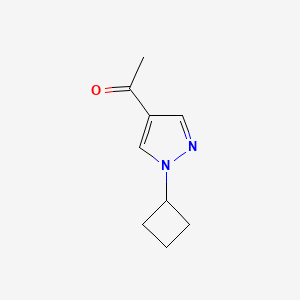

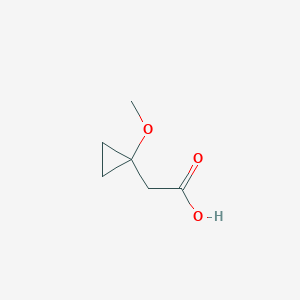

![Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1530782.png)
